molecular formula C10H20ClNO2 B3376629 Tert-butyl piperidine-2-carboxylate hydrochloride CAS No. 1214145-66-0

Tert-butyl piperidine-2-carboxylate hydrochloride

Cat. No.: B3376629
CAS No.: 1214145-66-0
M. Wt: 221.72
InChI Key: LKQZYZHFPZRRDT-UHFFFAOYSA-N
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Description

Role of Carboxylate Derivatives in Chemical Transformations

Carboxylate derivatives, particularly esters, are among the most versatile functional groups in organic synthesis. libretexts.org They are commonly formed from the reaction of a carboxylic acid with an alcohol and serve various functions in chemical transformations. ucla.edubritannica.com One of their primary roles is as a protecting group for the more reactive carboxylic acid. The ester's relatively low reactivity makes it stable under a range of reaction conditions, allowing chemists to perform modifications on other parts of the molecule. libretexts.org

Furthermore, the carboxylate ester group can be converted into a wide array of other functional groups. Through reactions like hydrolysis (saponification), they can be reverted to carboxylic acids. libretexts.orgsaskoer.ca They can also undergo aminolysis to form amides, or be reduced by hydride reagents to yield primary alcohols. libretexts.org This reactivity makes them key intermediates in the synthesis of complex molecules.

Contextualization of Tert-butyl Piperidine-2-carboxylate Hydrochloride within Synthetic Chemistry

This compound is a specific chemical building block that combines the features of the piperidine (B6355638) scaffold and a carboxylate derivative. In this compound, the piperidine ring provides the core heterocyclic structure. The carboxylate is present as a tert-butyl ester, a common protecting group for the carboxylic acid at the 2-position of the piperidine ring. The tert-butyl group is particularly useful because it can be selectively removed under acidic conditions to reveal the carboxylic acid for further reactions.

The compound is supplied as a hydrochloride salt, which enhances its stability and handling properties, typically rendering it a stable, crystalline solid. This makes it easier to store and accurately measure for synthetic procedures. Its structure, featuring a protected amine within the ring and a protected carboxylic acid, makes it a valuable starting material for constructing more complex piperidine-containing molecules, often used in the development of new therapeutic agents. nbinno.com

Scope and Objectives of Academic Research on the Compound

Academic and industrial research involving this compound primarily focuses on its application as a key intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical development. nbinno.com Researchers utilize this compound as a foundational fragment to build larger, more intricate molecular architectures. rsc.org

Chemical Data for this compound

PropertyValue
CAS Number 1214145-66-0 lookchem.com
Molecular Formula C10H20ClNO2 lookchem.comlab-chemicals.com
Molecular Weight 221.72 g/mol lab-chemicals.com
Appearance Powder or liquid lookchem.com
Purity 97% lookchem.comlab-chemicals.com
Storage Room temperature, inert atmosphere, keep in dark place lab-chemicals.com

Properties

IUPAC Name

tert-butyl piperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQZYZHFPZRRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Tert Butyl Piperidine 2 Carboxylate Hydrochloride

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of tert-butyl piperidine-2-carboxylate is a key site for synthetic modification. In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic. Treatment with a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, liberates the free amine, enabling a range of functionalization reactions.

Once deprotonated, the piperidine nitrogen acts as a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for elaborating the piperidine core into more complex molecular architectures.

N-alkylation is typically achieved through nucleophilic substitution with alkyl halides or other suitable electrophiles. For instance, the secondary amine can be reacted with compounds like ethyl bromoacetate (B1195939) in the presence of a base to yield N-substituted products. rsc.org This reaction is crucial for introducing functionalized side chains. Similarly, N-arylation can be performed using activated aryl halides. A study demonstrated the N-arylation of a related piperazine (B1678402) carboxylate with 5-bromo-2-nitropyridine, highlighting a common strategy for forming C-N bonds.

N-acylation involves the reaction of the free amine with acylating agents such as acyl chlorides or anhydrides. This reaction forms a stable amide bond and is often used to introduce a variety of functional groups or to protect the nitrogen atom with a group other than Boc.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine and Piperazine Scaffolds

Starting MaterialReagentBase/CatalystSolventProduct TypeRef.
N-Boc-piperazinetert-Butyl bromoacetateTriethylamineTetrahydrofuran (B95107)N-Alkylated piperazine researchgate.net
(R)-tert-butyl 2-methylpiperazine-1-carboxylate5-bromo-2-nitropyridineNot specifiedMethylsulfinylmethaneN-Aryl piperazine google.com
N-Boc-aminopiperidinesEthyl bromoacetatePotassium carbonateDichloromethane (B109758)N-Alkylated piperidine rsc.org
Piperidine free amineAcyl ChlorideTriethylamineDichloromethaneN-Acyl piperidineGeneral

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the piperidine nitrogen in this scaffold due to its stability under many reaction conditions and its relatively mild removal. The process of removing the Boc group, known as deprotection, is a critical step in many synthetic sequences.

The standard method for Boc deprotection involves treatment with strong acids. acsgcipr.org Trifluoroacetic acid (TFA), often used as a 20-50% solution in a non-polar solvent like dichloromethane (DCM), is highly effective. reddit.com Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or diethyl ether. reddit.commdpi.com The mechanism of acid-catalyzed deprotection proceeds through the protonation of the carbamate (B1207046) carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. acsgcipr.org This cation can potentially cause side reactions by alkylating other nucleophilic sites in the molecule, an issue that can sometimes be mitigated by the addition of scavengers like triethylsilane or anisole. acsgcipr.org

Given the harshness of strong acids, which can affect other acid-sensitive functional groups, several milder methods for N-Boc deprotection have been developed. Research has shown that reagents such as oxalyl chloride in methanol (B129727) can selectively cleave the N-Boc group under room temperature conditions. rsc.orgnih.gov Furthermore, novel systems like Brønsted acidic deep eutectic solvents have been reported as effective media for Boc removal, offering a more environmentally sustainable approach. mdpi.com

Table 2: Comparison of N-Boc Deprotection Strategies

Reagent(s)SolventConditionsAdvantagesDisadvantagesRef.
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TempFast, efficient, commonHarsh acid, can cleave other acid-labile groups, generates t-Bu+ cation acsgcipr.orgreddit.com
HCl (4M)1,4-DioxaneRoom TempEffective, readily availableHarsh acid, potential for side reactions reddit.commdpi.com
Oxalyl ChlorideMethanolRoom TempMild, selectiveMay have limited large-scale applicability due to CO formation rsc.org
Choline chloride:p-TSA (DES)NeatRoom TempEnvironmentally benign, high yieldRequires specific solvent system mdpi.com
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Not specifiedLewis acid, can offer selectivityMay not be universally applicable researchgate.net

Transformations of the tert-Butyl Ester Group

The tert-butyl ester at the C-2 position of the piperidine ring is another key site for chemical modification. Its reactivity allows for conversion into other functional groups, such as carboxylic acids, other esters, alcohols, or amides.

Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a common transformation. However, this reaction requires careful selection of conditions, especially when an acid-labile N-Boc group is present. Using strong acids like TFA or HCl for ester hydrolysis would simultaneously cleave the N-Boc group.

To achieve selective hydrolysis of the tert-butyl ester, milder methods have been developed. One effective approach involves the use of Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, which can chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-sensitive functionalities. researchgate.net Another reported method utilizes silica (B1680970) gel in refluxing toluene (B28343) to facilitate the cleavage of t-butyl esters, offering good yields and selectivity over other ester types. researchgate.net

Transesterification, the conversion of one ester to another, can be achieved by reacting the tert-butyl ester with an alcohol under catalytic conditions. Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of various esters in boiling alcohols. organic-chemistry.org An alternative, two-step approach involves the in-situ generation of an acid chloride from the tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which can then be reacted with a desired alcohol to form the new ester. organic-chemistry.org

The ester group can be reduced to a primary alcohol, yielding (piperidin-2-yl)methanol derivatives. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent such as tetrahydrofuran (THF).

Further derivatization of the ester functionality often proceeds via its conversion to the carboxylic acid. The resulting acid can then be coupled with various amines to form amides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). Direct conversion of the sterically hindered tert-butyl ester to an amide is less common but can be achieved under specific conditions, for example, through the in-situ acid chloride formation method mentioned previously, followed by reaction with an amine. organic-chemistry.org

Reactions at the Piperidine Ring Carbons

Direct functionalization of the C-H bonds on the saturated piperidine ring is challenging but can be achieved on suitably activated substrates. A notable example involves the regioselective alkylation of a related compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate. thieme-connect.comresearchgate.net

In this system, the presence of the C-4 ketone activates the adjacent methylene (B1212753) protons. Treatment with two equivalents of a strong base, such as lithium hexamethyldisilazide (LiHMDS), generates a dianion. This dianion then reacts selectively at the γ-position (C-5) with various electrophiles, such as alkyl halides, to introduce a substituent at that carbon. thieme-connect.com Research has shown that the choice of the counter-ion is critical for this reaction's success, with lithium being essential for stabilizing the reactive intermediate, likely through chelation involving the Boc group's carbonyl oxygen. thieme-connect.comresearchgate.net When sodium or potassium bases (NaHMDS or KHMDS) are used, the reaction proceeds with very low to no yield, but the addition of a lithium salt like LiBr can restore reactivity. thieme-connect.com

This method provides a powerful tool for introducing diversity directly onto the piperidine core, creating synthetically useful 5-substituted 2,4-dioxopiperidines.

Table 3: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Electrophile (Alkyl Halide)BaseYield (%)Ref.
n-Propyl bromideLiHMDS88 thieme-connect.com
Benzyl bromideLiHMDS91 thieme-connect.com
Allyl bromideLiHMDS92 thieme-connect.com
Methyl iodideLiHMDS86 thieme-connect.com
n-Propyl bromideNaHMDS<5 thieme-connect.com
n-Propyl bromideKHMDS0 thieme-connect.com
n-Propyl bromideNaHMDS + LiBr72 thieme-connect.com

Alpha-Functionalization

The position alpha (α) to the nitrogen atom (C2) in the piperidine ring is activated for deprotonation due to the electron-withdrawing nature of the N-Boc group. This allows for the generation of a carbanion intermediate, which can then be trapped by various electrophiles, leading to the synthesis of a wide range of 2-substituted piperidine derivatives.

A primary method for achieving this functionalization is through directed lithiation. whiterose.ac.uk The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), facilitates the removal of the proton at the C2 position. The resulting lithiated intermediate is a powerful nucleophile that readily reacts with a variety of electrophilic reagents. whiterose.ac.uk This lithiation-trapping sequence is a cornerstone for elaborating the piperidine scaffold at the 2-position.

Alternative approaches to α-functionalization involve C-H activation strategies using transition metal catalysts, such as ruthenium, which can enable direct arylation, though this may sometimes result in competing mono- and bis-arylation. researchgate.net Another pathway proceeds through the formation of a Boc-stabilized iminium ion, which can serve as a key intermediate for subsequent reactions like α-hydroxylation. researchgate.net

The table below summarizes representative electrophiles used in the alpha-functionalization of N-Boc-piperidine.

Electrophile Class Example Electrophile Resulting C2-Substituent
Alkyl HalidesIodomethane (CH₃I)Methyl (-CH₃)
CarbonylsBenzaldehyde (C₆H₅CHO)Hydroxy(phenyl)methyl (-CH(OH)Ph)
Silylating AgentsTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-(Si(CH₃)₃))
BoronatesIsopropyl pinacol (B44631) boratePinacol borane (B79455) (-B(pin))

This table illustrates the general reactivity based on established chemical principles of lithiated N-Boc heterocycles.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution reactions on the saturated carbon atoms of the piperidine ring are not chemically feasible in the same way they are for aromatic systems. However, the piperidine scaffold can be functionalized at other positions (C3, C4, C5) through multi-step synthetic sequences that transform the ring. These methods often involve starting with a piperidine derivative that has been modified to include reactive functional groups.

For instance, derivatives of N-Boc-piperidine can be used as scaffolds to construct new heterocyclic systems appended to the ring. One such approach involves the reaction of a β-enamino diketone derived from N-Boc-4-piperidone with various hydrazines to yield pyrazole (B372694) derivatives. nih.gov In this transformation, the piperidine ring acts as a substituent on the newly formed pyrazole ring. The reaction proceeds with fair to good yields and is tolerant of different substituents on the hydrazine (B178648) reactant. nih.gov

The following table details the synthesis of various pyrazole derivatives starting from a C4-functionalized piperidine precursor.

Reactant Piperidine Starting Material Resulting Product Yield (%)
p-tolylhydrazine hydrochloridetert-Butyl 4-[(2)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylatetert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate70
(2-fluorophenyl)hydrazine hydrochloridetert-Butyl 4-[(2)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylatetert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate62
methylhydrazinetert-Butyl 4-[(2)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylatetert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51

Data sourced from a study on the synthesis of novel methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov

Stereochemical Control in Derivatization Reactions

Tert-butyl piperidine-2-carboxylate hydrochloride is a chiral molecule, and its optically pure forms, (S) and (R), are invaluable in asymmetric synthesis. The pre-existing stereocenter at the C2 position can exert significant influence on the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled diastereoselectivity. This allows for the synthesis of complex, stereochemically defined molecules.

When introducing a new substituent, particularly at an adjacent position such as C3, the existing stereocenter can direct the incoming group to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. The development of methods to synthesize 2,3-disubstituted piperidines with high stereocontrol is a key area of research, as this motif is present in numerous therapeutic agents. researchgate.net

Beyond substrate control, modern catalytic methods offer powerful tools for achieving high levels of stereochemical control. Asymmetric catalysis, using chiral metal-ligand complexes, can create new stereocenters with high enantioselectivity and diastereoselectivity. For example, enantioselective approaches to the synthesis of substituted piperidines have been developed using palladium catalysts with novel pyridine-oxazoline ligands. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration has been employed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net These advanced methods provide access to specific stereoisomers that are crucial for pharmaceutical development.

The table below highlights examples of catalytic systems used to achieve stereocontrol in the synthesis of chiral piperidine derivatives.

Reaction Type Catalyst / Ligand System Stereochemical Outcome
Oxidative Amination of AlkenesPalladium catalyst with pyridine-oxazoline ligandEnantiomerically enriched substituted piperidines nih.gov
Asymmetric Cyclizative AminoborationCopper(I) triflate with (S,S)-Ph-BPE ligand2,3-cis-disubstituted piperidines with excellent enantioselectivity researchgate.net
Intramolecular Aza-Michael ReactionsQuinoline organocatalyst with trifluoroacetic acidEnantiomerically enriched 2,5- and 2,6-disubstituted piperidines nih.gov

Applications of Tert Butyl Piperidine 2 Carboxylate Hydrochloride As a Synthetic Building Block

Utility in the Construction of Complex Piperidine-Containing Architectures

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast number of biologically active compounds and natural products. Tert-butyl piperidine-2-carboxylate hydrochloride serves as a versatile and stereochemically defined starting material for the synthesis of a diverse range of complex piperidine-containing architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the piperidine ring, while the carboxylate at the 2-position provides a handle for further functionalization.

Researchers have extensively utilized this building block to create substituted piperidines with a high degree of stereocontrol. For instance, the piperidine ring can be functionalized through reactions at the nitrogen atom after deprotection of the Boc group, or through transformations of the ester functionality. The inherent chirality of the molecule allows for the synthesis of enantiomerically pure compounds, which is crucial for their biological activity.

One notable application is in the synthesis of spirocyclic and fused-bicyclic piperidine systems. These complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. The strategic use of this compound allows for the controlled introduction of substituents and subsequent cyclization reactions to form these intricate architectures.

ApplicationSynthetic StrategyResulting Architecture
Stereoselective alkylationDeprotection of the Boc group followed by N-alkylation and subsequent C-alkylation of the ester enolate.Highly substituted piperidine derivatives with multiple stereocenters.
Cyclization reactionsIntramolecular reactions involving the nitrogen and the C2-substituent.Fused and bridged bicyclic piperidine systems.
Amide couplingConversion of the ester to an amide followed by further functionalization.Peptidomimetic structures containing the piperidine scaffold.

Employment in the Total Synthesis of Natural Product Scaffolds (as an intermediate)

The piperidine ring is a key structural feature in a wide variety of alkaloids and other natural products with significant biological activities. This compound has proven to be a valuable chiral pool starting material for the enantioselective total synthesis of several of these complex molecules.

A prominent example is its use in the synthesis of the fire ant venom alkaloid, solenopsin A. nih.govwikipedia.orgnih.gov The synthesis of solenopsin A and its analogs often involves the use of N-Boc-piperidine derivatives, which can be derived from tert-butyl piperidine-2-carboxylate. nih.gov The synthetic strategy typically involves the introduction of the long alkyl chain at the 6-position of the piperidine ring and a methyl group at the 2-position. The stereochemistry of these substituents is crucial for the biological activity of the final product, and the use of a chiral starting material like this compound allows for the control of these stereocenters.

Another area where this building block has found application is in the synthesis of polyhydroxylated piperidine alkaloids, such as 1-deoxynojirimycin and its analogs. organic-chemistry.org These compounds are potent glycosidase inhibitors with potential therapeutic applications in the treatment of diabetes and viral infections. The synthesis of these molecules requires the stereoselective introduction of multiple hydroxyl groups onto the piperidine ring, a task for which the chiral scaffold of this compound is well-suited.

Natural ProductKey Synthetic Step Involving the Building BlockBiological Activity
Solenopsin AStereoselective alkylation at the C2 and C6 positions of the piperidine ring.Necrotic, hemolytic, and antimicrobial activities. nih.gov
1-DeoxynojirimycinStereoselective hydroxylation of the piperidine ring.Glycosidase inhibitor. organic-chemistry.org

Contributions to the Synthesis of Advanced Pharmaceutical Intermediates

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of approved drugs. This compound is a key intermediate in the synthesis of several advanced pharmaceutical ingredients (APIs).

One of the most significant applications is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. google.comepo.orgnih.govquickcompany.in Perindopril is used to treat high blood pressure, heart failure, and to prevent cardiovascular events. The synthesis of Perindopril involves the coupling of a substituted piperidine derivative with an amino acid side chain. This compound can serve as a precursor to the required chiral piperidine fragment, ensuring the correct stereochemistry in the final drug molecule. google.comquickcompany.in

Furthermore, derivatives of tert-butyl piperidine-carboxylate have been utilized in the synthesis of neuraminidase inhibitors, a class of antiviral drugs used to treat and prevent influenza. nih.govnih.govnih.govnih.gov For example, in the development of oseltamivir (Tamiflu®) analogs, piperidine-based structures have been explored, and the synthesis of these analogs can involve intermediates derived from tert-butyl piperidine-carboxylate. nih.govnih.govnih.gov The piperidine ring in these compounds often serves as a scaffold to correctly orient the functional groups necessary for binding to the active site of the neuraminidase enzyme.

Pharmaceutical IntermediateTherapeutic ClassRole of the Building Block
Precursor to PerindoprilACE InhibitorProvides the chiral piperidine core of the molecule. google.comepo.orgnih.govquickcompany.in
Precursor to Neuraminidase Inhibitor AnalogsAntiviralServes as a scaffold for the synthesis of oseltamivir analogs. nih.govnih.govnih.govnih.gov

Role in the Development of New Synthetic Methodologies

Beyond its role as a building block for specific target molecules, this compound and its derivatives have been instrumental in the development of new synthetic methodologies. The predictable reactivity and stereochemistry of this compound make it an excellent substrate for testing and optimizing novel chemical transformations.

For instance, its derivatives have been used to explore new cyclization strategies for the formation of fused and bridged heterocyclic systems. researchgate.net These studies often aim to develop more efficient and stereoselective methods for constructing complex molecular architectures that are relevant to drug discovery and natural product synthesis.

Moreover, the use of N-Boc protected piperidines in cross-coupling reactions has expanded the toolbox of synthetic chemists for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The development of novel coupling partners and catalytic systems often involves testing their efficacy on well-defined substrates like derivatives of tert-butyl piperidine-2-carboxylate. These methodological advancements, in turn, enable the synthesis of a wider range of complex molecules with greater efficiency and control.

Recent research has also focused on the use of piperidine derivatives in asymmetric catalysis, where the chiral piperidine scaffold can act as a ligand for a metal catalyst, inducing enantioselectivity in a chemical reaction. nih.gov While not always directly employing the hydrochloride salt, the fundamental piperidine structure, for which this compound is a key precursor, is central to these developments.

Synthetic MethodologyRole of the Building Block/DerivativeImpact on Organic Synthesis
Novel Cyclization ReactionsSubstrate for developing stereoselective intramolecular cyclizations. researchgate.netProvides new routes to complex heterocyclic scaffolds.
Cross-Coupling ReactionsSubstrate for optimizing new catalytic systems and coupling partners. nih.govExpands the scope and efficiency of bond-forming reactions.
Asymmetric CatalysisPrecursor to chiral ligands for enantioselective transformations. nih.govEnables the synthesis of enantiomerically pure compounds.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Stereoselective Reaction Mechanisms

The stereoselective synthesis of piperidines, including 2-carboxylate esters, is a significant area of research, as the stereochemistry of the piperidine (B6355638) core is often critical for its biological activity. Various mechanistic approaches are employed to control the three-dimensional arrangement of substituents.

One key strategy involves intramolecular cyclization, where the stereochemical outcome is influenced by the substrate's protecting group, which can act as a chiral ligand. nih.gov Asymmetric catalysis is another powerful tool. For instance, an enantioselective δ C-H cyanation of acyclic amines can be achieved using a chiral copper catalyst. This reaction proceeds through an N-centered radical relay mechanism, where the catalyst is involved in the C-C bond-forming event, thereby imparting enantiocontrol and leading to the formation of enantioenriched δ-amino nitriles, which are precursors to chiral piperidines. nih.gov

Dirhodium catalysts have been effectively used for the site-selective and stereoselective functionalization of piperidines. The choice of catalyst and the amine's protecting group (e.g., N-Boc or N-Bs) can direct C-H insertion reactions to specific positions on the piperidine ring, such as C2. d-nb.infonih.gov The diastereoselectivity of these reactions is highly dependent on the catalyst's structure, with some catalysts providing exceptional control. d-nb.infonih.gov

A domino Mannich–Michael reaction, using a carbohydrate-based chiral auxiliary like D-arabinopyranosylamine, has been shown to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent stereocontrolled transformations, such as conjugate cuprate (B13416276) addition or enolate alkylation, allow for the synthesis of various cis- and trans-substituted piperidinones. cdnsciencepub.com

The table below summarizes the stereochemical outcomes of different catalytic systems in piperidine synthesis, illustrating the high degree of control achievable.

Catalyst/MethodReaction TypeSubstrateStereochemical OutcomeReference
Chiral Copper(II) CatalystRadical δ C-H CyanationAcyclic AminesHigh Enantioselectivity nih.gov
Rh₂(R-TPPTTL)₄C-H Functionalization (C2)N-Bs-piperidineHigh Diastereoselectivity (29 to >30:1 d.r.) d-nb.infonih.gov
Rh₂(R-TCPTAD)₄C-H Functionalization (C2)N-Boc-piperidineVariable Stereoselectivity d-nb.infonih.gov
D-arabinopyranosylamine AuxiliaryDomino Mannich–MichaelArbinosylaldiminesHigh Diastereoselectivity cdnsciencepub.com

Kinetic and Thermodynamic Aspects of Transformations

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Under kinetic control, the major product is the one that is formed fastest due to a lower activation energy. libretexts.org Under thermodynamic control, the reaction is reversible, allowing equilibrium to be established, and the major product is the most stable one. libretexts.org

This principle is highly relevant in the synthesis of substituted piperidines, where cis/trans isomerism is common. Studies on the cyclization of aldehydes to form 3,4-disubstituted piperidines demonstrate a clear switch between these two control regimes. acs.orgnih.gov

Kinetic Control: When the cyclization is catalyzed by various Lewis acids at low temperatures (e.g., -78 °C), the reaction proceeds under kinetic control to predominantly yield the cis-piperidine isomer. This isomer is formed faster but is thermodynamically less stable. acs.orgnih.gov

Thermodynamic Control: At higher temperatures (e.g., refluxing chloroform) or with longer reaction times, the reaction becomes reversible. acs.org This allows the initially formed cis (kinetic) product to equilibrate to the thermodynamically more stable trans-piperidine isomer, which then becomes the major product. acs.orgnih.gov

Similarly, in the catalytic hydrogenation of certain disubstituted pyridines, the formation of the trans-piperidine isomer is often favored, suggesting that thermodynamics plays a significant role in determining the final product selectivity, as the trans configuration is typically more stable. rsc.org The reaction conditions, particularly temperature, are therefore a critical parameter for selectively targeting a desired stereoisomer. libretexts.org

The following table illustrates the effect of reaction conditions on product distribution in the synthesis of a 3,4-disubstituted piperidine, highlighting the switch from kinetic to thermodynamic control.

CatalystTemperature (°C)Control TypeMajor ProductDiastereomeric Ratio (trans:cis)Reference
AlCl₃-78Kineticcis-piperidine15:85 acs.org
MeAlCl₂-78Kineticcis-piperidine32:68 acs.org
MeAlCl₂61 (reflux)Thermodynamictrans-piperidine92:8 acs.org

Role of Catalysis in Reactivity

Catalysis is fundamental to the synthesis of piperidine derivatives, enabling reactions that would otherwise be unfeasible and controlling their selectivity and efficiency. A wide array of catalysts, including transition metals, Lewis acids, and organocatalysts, are employed.

Transition-Metal Catalysis: Homogeneous and heterogeneous transition-metal catalysts are widely used, particularly for hydrogenation and C-H functionalization reactions.

Hydrogenation: The catalytic hydrogenation of pyridine (B92270) precursors is a primary method for synthesizing the piperidine core. researchgate.net Rhodium catalysts, such as Rh₂O₃, are effective for reducing a broad range of functionalized pyridines under mild conditions. rsc.org Mechanistic studies suggest that for some substrates, hydrogenation may initiate via hydrogen transfer to the 4th position of the pyridine ring. rsc.org Palladium catalysts are also used for hydrogenation and in other transformations like intramolecular amination. nih.gov

C-H Functionalization: As mentioned previously, dirhodium catalysts are pivotal for the direct functionalization of C-H bonds on the piperidine ring. The catalyst's structure, particularly its chiral ligands, not only dictates the stereoselectivity but also the site-selectivity (e.g., C2 vs. C4), allowing for controlled synthesis of specific positional isomers. d-nb.infonih.gov

Reductive Transamination: A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts provides a novel route to chiral piperidines. This method circumvents the need for complex chiral catalysts by using a chiral primary amine to induce chirality on the ring during the reduction process. dicp.ac.cn

Lewis Acid and Brønsted Acid Catalysis: Lewis and Brønsted acids are crucial in promoting cyclization reactions. Density functional theory (DFT) calculations on the hydrogenation of substituted pyridines catalyzed by a frustrated Lewis pair (FLP) detailed a multi-stage mechanism involving H₂ activation by the FLP, followed by sequential intramolecular hydride transfers to form the fully saturated piperidine ring. rsc.org As discussed in the previous section, Lewis acids like AlCl₃ and MeAlCl₂ are instrumental in carbonyl ene cyclizations, where their choice and the reaction temperature can be used to toggle between kinetic and thermodynamic pathways. acs.orgnih.gov

Organocatalysis and Biocatalysis: Metal-free catalytic systems have also been developed. The TEMPO oxoammonium cation, for example, can mediate a dual C-H oxidation of piperidines to afford substituted 2-piperidones without the use of transition metals. mdpi.com Furthermore, biomimetic approaches using organocatalysts like proline have been applied to the asymmetric synthesis of 2-substituted piperidine alkaloids. nih.gov

Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for confirming the molecular structure of tert-butyl piperidine-2-carboxylate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the tert-butyl piperidine-2-carboxylate structure, characteristic signals include a singlet for the nine equivalent protons of the tert-butyl group and a series of multiplets for the protons on the piperidine (B6355638) ring. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J), reported in Hertz (Hz), provide information about the dihedral angles between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the individual carbons of the piperidine ring. nih.govrsc.org

Illustrative NMR Data for Related Compounds While specific data for the hydrochloride salt can vary based on the solvent and conditions, the following table provides representative NMR data for related tert-butyl piperidine carboxylate structures.

Technique Assignment Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H NMR tert-butyl group (s, 9H)~1.47N/A
Piperidine ring protons (m)1.20 - 3.40Various
¹³C NMR tert-butyl (C(CH₃)₃)~80-82N/A
tert-butyl (C(CH₃)₃)~28N/A
Piperidine ring carbons~19-58N/A
Carbonyl (C=O)~172N/A
Data compiled from related structures described in literature. nih.gov

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements. For tert-butyl piperidine-2-carboxylate, the mass spectrometer would typically detect the protonated molecule [M+H]⁺. HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. uva.nl

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions for this compound include:

C=O stretch: A strong absorption band for the ester carbonyl group, typically around 1730 cm⁻¹.

C-O stretch: Bands corresponding to the C-O single bonds of the ester group.

N-H stretch: For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ bond of the piperidinium ion.

C-H stretch: Absorptions for the C-H bonds of the alkyl groups on the piperidine ring and the tert-butyl group. rsc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, SFC, TLC, GC)

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for assessing the purity of this compound. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the compound from closely related impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Purity levels of 98% or higher are often required for pharmaceutical intermediates. sigmaaldrich.com

Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method used for qualitative monitoring of reaction progress and for preliminary purity checks. jpsbr.orgrsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of reactants, intermediates, and products can be visualized. jpsbr.org The retention factor (Rf) value helps in identifying the components.

Gas Chromatography (GC) GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile components in a sample. It can be used to detect and identify residual solvents or volatile impurities. For the analysis of tert-butyl piperidine-2-carboxylate, derivatization might be necessary to increase its volatility and thermal stability. rsc.orghzdr.de

Supercritical Fluid Chromatography (SFC) SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often used for chiral separations but can also be applied to achiral analysis and purification. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Chiral Analytical Techniques for Enantiomeric Purity Determination

Since the 2-position of the piperidine ring is a stereocenter, this compound can exist as enantiomers. For applications where a single enantiomer is required, determining the enantiomeric purity or enantiomeric excess (ee) is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds. unimi.it This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. unimi.itrsc.org By using a specific chiral column (e.g., Daicel CHIRALPAK or Chiralcel series) and an optimized mobile phase, the two enantiomers will have different retention times, allowing for their quantification. unimi.itrsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table: Example Conditions for Chiral HPLC Analysis

Parameter Condition 1 Condition 2
Column Chiralcel AD-RH RPDaicel CHIRALPAK OD-H
Mobile Phase Acetonitrile:Water (35:65)Not Specified
Flow Rate 1 mL/minNot Specified
Detection UV (204 nm or 254 nm)Not Specified
Result Baseline separation of enantiomersDetermination of 98% ee
Data compiled from analyses of related chiral piperidine structures. unimi.itrsc.org

Gas-Liquid Chromatography (GLC) Chiral Gas-Liquid Chromatography can also be employed to determine optical purity. sigmaaldrich.com This involves using a chiral capillary column that can separate the enantiomers, often after derivatization to make them more volatile.

In-process Analytical Tools for Reaction Monitoring

In-process analytical tools are used for real-time or near-real-time monitoring of chemical reactions. This allows for precise control over reaction parameters, ensuring optimal yield, purity, and safety.

For the synthesis of this compound, several techniques can be employed:

Reaction Monitoring with TLC and HPLC: The most common method for monitoring reaction progress is to take small aliquots from the reaction vessel at regular intervals and analyze them by TLC or HPLC. jpsbr.org This allows chemists to track the consumption of starting materials and the formation of the product, determining the optimal time to quench the reaction. jpsbr.org

Spectroscopic Probes: More advanced process analytical technology (PAT) includes the use of in-situ spectroscopic probes, such as Fourier-transform infrared (FTIR) or Raman spectroscopy. These probes can be inserted directly into the reaction vessel to continuously monitor the concentration of key species by tracking their characteristic spectral bands. This provides real-time kinetic data without the need for sampling.

By combining these analytical methodologies, a comprehensive understanding and control over the chemical properties and manufacturing process of this compound can be achieved.

Future Research Perspectives and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of tert-butyl piperidine-2-carboxylate hydrochloride lies in its synthesis. While methods exist, there is a continuous drive to develop routes that are more efficient, cost-effective, and environmentally benign, aligning with the principles of green chemistry. nih.govresearchgate.net Future research is focused on several key areas:

Atom Economy and Waste Reduction: New synthetic strategies are being explored to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes the development of catalytic processes that replace stoichiometric reagents. rasayanjournal.co.in Recent approaches have focused on the N-heterocyclization of primary amines with diols catalyzed by Iridium complexes and one-pot syntheses from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org

Catalytic Asymmetric Synthesis: The development of novel catalytic systems for the asymmetric hydrogenation of pyridine (B92270) precursors is a significant area of interest. nih.gov Achieving high enantioselectivity is crucial, and research into new chiral catalysts and ligands that can operate under mild conditions remains a priority. nih.gov For instance, enantioselective synthesis of piperidines has been achieved via 1,2-diamination of aldehydes and through carbene-catalyzed intramolecular aza-Michael addition reactions (IMAMR). nih.gov

Biocatalysis: The use of enzymes to perform key synthetic steps offers a highly selective and sustainable alternative to traditional chemical methods. Research into identifying or engineering enzymes for the stereoselective synthesis of the piperidine (B6355638) core could provide a greener and more efficient manufacturing process. news-medical.net

Alternative Energy Sources: The application of microwave and ultrasound technologies to accelerate reaction times and improve yields in the synthesis of piperidine derivatives is an active area of investigation. rasayanjournal.co.inajchem-a.com These methods can often reduce the need for harsh solvents and high temperatures.

A recent breakthrough combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which dramatically simplifies the synthesis of complex piperidines from 7-17 steps to just 2-5, offering a more efficient and cost-effective pathway. news-medical.net

Exploration of Novel Reactivity Profiles and Transformations

Beyond its synthesis, researchers are actively exploring new ways to chemically modify tert-butyl piperidine-2-carboxylate to access a wider range of derivatives. The existing functional groups—the secondary amine (after deprotection), the tert-butyl ester, and the C-H bonds of the piperidine ring—offer multiple sites for novel transformations.

C-H Functionalization: Direct and selective functionalization of C-H bonds on the piperidine ring is a major goal. nih.gov Developing catalytic systems that can precisely target a specific C-H bond for modification would open up new avenues for creating complex substitution patterns without the need for lengthy protecting group manipulations.

Radical-Mediated Reactions: The use of radical chemistry to introduce new functional groups is a promising area. nih.gov For example, interrupting the classic Hofmann-Löffler-Freytag reaction through a chiral copper catalyst has enabled the enantioselective δ C-H cyanation of acyclic amines, providing a novel pathway to chiral piperidines. nih.gov

Dynamic Kinetic Resolution: For racemic N-Boc-2-lithiopiperidine, catalytic dynamic resolution using chiral ligands has proven highly effective for the enantioselective synthesis of 2-substituted piperidines. nih.gov Further exploration of different chiral ligands and electrophiles could expand the scope of this powerful technique.

These explorations aim to unlock new synthetic possibilities, allowing the molecule to be used in previously inaccessible chemical transformations.

Expansion of Synthetic Applications to New Molecular Architectures

Tert-butyl piperidine-2-carboxylate is a cornerstone in the synthesis of numerous biologically active molecules. researchgate.netunam.mx Future work will undoubtedly see its application in constructing even more complex and novel molecular architectures.

Natural Product Synthesis: The chiral piperidine scaffold is a common motif in a vast array of natural products and alkaloids. ajchem-a.comresearchgate.net The continued use of this building block in the total synthesis of complex natural products will not only demonstrate its synthetic utility but also drive the development of new synthetic methodologies.

Medicinal Chemistry: In drug discovery, the piperidine ring is a privileged scaffold. nih.govresearchgate.net Researchers will continue to incorporate this moiety into new drug candidates to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net It is a key component in drugs targeting a wide range of diseases. ajchem-a.com

Development of Scaffolds for Drug Discovery: The synthesis of novel piperidine-based scaffolds, such as spiropiperidines and condensed bicyclic systems, is an area of active research. nih.gov These new architectures provide access to unexplored chemical space for the development of next-generation therapeutics. For example, novel piperidine-3-carboxamide derivatives have been developed as potent inhibitors of cathepsin K for treating osteoporosis. mdpi.com

The versatility of the piperidine ring ensures that it will remain a critical component in the design of future molecules with significant biological and material properties.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a significant technological advancement in chemical manufacturing. The integration of flow chemistry offers numerous advantages for the synthesis of molecules like this compound. acs.org

Enhanced Reaction Control and Safety: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved yields, higher selectivity, and safer handling of potentially hazardous reagents and intermediates. nih.gov

Scalability and Efficiency: Flow chemistry facilitates rapid and seamless scaling of reactions from laboratory to production scale. acs.orgorganic-chemistry.org A continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines, producing various functionalized products in high yield and diastereoselectivity within minutes. organic-chemistry.orgnih.gov

Automation and High-Throughput Synthesis: Coupling flow reactors with automated systems enables high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for drug discovery. nih.gov Electroreductive cyclization in a flow microreactor has been successfully used to synthesize piperidine derivatives on a preparative scale. researchgate.net

The adoption of these technologies is expected to streamline the synthesis of piperidine-based compounds, making them more accessible and cost-effective for research and industrial applications.

Computational Design of Enhanced Catalytic Processes

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering powerful methods to understand and predict chemical reactivity. acs.orgnih.gov

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms. acs.org By modeling transition states and reaction intermediates, chemists can better understand the factors controlling selectivity and reactivity, leading to the rational design of improved catalytic systems.

Catalyst Design: In silico screening and design of new catalysts can accelerate the discovery of more efficient and selective catalysts for the synthesis of chiral piperidines. mit.edu Computational models can predict the performance of a catalyst before it is synthesized in the lab, saving significant time and resources. researchgate.net

Predicting Reactivity and Selectivity: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict the biological activity of novel piperidine derivatives, guiding the design of new therapeutic agents. researchgate.netnih.gov Molecular docking studies help in understanding the binding interactions of piperidine-based compounds with biological targets like enzymes and receptors. nih.govnih.gov

The synergy between computational modeling and experimental work is poised to revolutionize how synthetic routes are designed and optimized, leading to more sophisticated and efficient methods for producing tert-butyl piperidine-2-carboxylate and its derivatives.

Data Summary

Research AreaKey Objectives & Unaddressed Challenges
8.1. Efficient & Sustainable Synthesis Development of catalytic asymmetric routes; reducing waste and use of hazardous reagents; exploring biocatalysis and alternative energy sources.
8.2. Novel Reactivity Profiles Selective C-H functionalization of the piperidine ring; exploring radical-mediated transformations; expanding the scope of dynamic kinetic resolutions.
8.3. New Molecular Architectures Application in the total synthesis of complex natural products; design of novel scaffolds for medicinal chemistry; exploring new classes of biologically active compounds.
8.4. Flow Chemistry & Automation Transitioning batch processes to continuous flow; developing automated platforms for library synthesis; improving scalability and process safety.
8.5. Computational Design Elucidating reaction mechanisms with DFT; in silico design and screening of new catalysts; predicting biological activity and substrate-catalyst interactions.

Q & A

Q. How to resolve stereochemical ambiguity in piperidine ring substituents?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) separates enantiomers. NOESY NMR identifies axial vs. equatorial proton orientations. For example, cross-peaks between tert-butyl and H-3/H-5 protons confirm chair conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.